1-(3-METHYLBUTYL)PIPERIDIN-4-AMINE, HCL
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Overview
Description
1-(3-METHYLBUTYL)PIPERIDIN-4-AMINE, HCL is a chemical compound with the molecular formula C10H24Cl2N2. It is also known by its IUPAC name, 1-isopentyl-4-piperidinamine dihydrochloride. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmacology .
Preparation Methods
The synthesis of 1-(3-METHYLBUTYL)PIPERIDIN-4-AMINE, HCL typically involves the reaction of 1-(3-Methylbutyl)piperidine with hydrochloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
1-(3-METHYLBUTYL)PIPERIDIN-4-AMINE, HCL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(3-METHYLBUTYL)PIPERIDIN-4-AMINE, HCL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study cellular processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-METHYLBUTYL)PIPERIDIN-4-AMINE, HCL involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and behavior . The exact pathways and targets depend on the specific context and application of the compound .
Comparison with Similar Compounds
1-(3-METHYLBUTYL)PIPERIDIN-4-AMINE, HCL can be compared with other similar compounds, such as:
1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
1-(3-Methoxypropyl)-4-piperidinamine: Another related compound with variations in its side chain, affecting its reactivity and use in research.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
1-(3-methylbutyl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-9(2)3-6-12-7-4-10(11)5-8-12;;/h9-10H,3-8,11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBWYTPOOOWJOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCC(CC1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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